Gedunin
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Overview
Description
Gedunin is a naturally occurring pentacyclic triterpenoid secondary metabolite found predominantly in the Meliaceae familyThis compound has garnered significant attention due to its diverse biological activities, including antibacterial, insecticidal, antimalarial, antiallergic, anti-inflammatory, anticancer, and neuroprotective effects .
Mechanism of Action
Target of Action
Gedunin, a naturally occurring pentacyclic triterpenoid secondary metabolite , primarily targets the Heat Shock Protein (Hsp) and has been identified as an Hsp inhibitor . Hsp plays a crucial role in protein folding and helps protect cells from stress. It is broadly distributed in various tumor cells and has become a potential therapeutic target in various neurological diseases and cancers .
Mode of Action
this compound’s cytotoxic effect is due to its binding to the p23 co-chaperone of Hsp90 . This interaction leads to the degradation of proteasome via binding to p23 , which can result in the inhibition of cell proliferation .
Biochemical Pathways
this compound affects several biochemical pathways. It activates autophagy via modulation of the PI3K/Akt pathway . It also induces apoptosis via the intrinsic pathway . Furthermore, it inhibits metastasis via the downregulation of FAK, JNK, MMP .
Pharmacokinetics
The absorption, distribution, and excretion of this compound have been studied in a mammalian model . .
Result of Action
this compound triggers severe ROS generation leading to DNA damage and cell cycle arrest in the G2/M phase . This inhibits cell proliferation and can lead to cell death . It also has anti-cancer, anti-inflammatory, and neuroprotective effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the plant from which this compound is derived, the Meliaceae family, is distributed in tropical and subtropical regions . The environmental conditions in these regions may influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Gedunin has been found to interact with a variety of enzymes, proteins, and other biomolecules. One of the most significant discoveries was that this compound acts as a heat shock protein (Hsp) inhibitor . This interaction plays a crucial role in its biological activities.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis and cytotoxicity in certain cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role as a heat shock protein inhibitor is particularly significant in this regard .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its effects on metabolic flux or metabolite levels are part of its broad range of biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins. The effects on its localization or accumulation are part of its mechanism of action .
Subcellular Localization
It is likely that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gedunin is complex and involves multiple steps. A notable synthetic route includes a thirteen-step chemoenzymatic synthesis. This method involves the use of various chemical reactions, including oxidation, reduction, and cyclization, to construct the pentacyclic structure of this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, particularly from the seeds of Azadirachta indica. The extraction process involves solvent extraction followed by purification using chromatographic techniques. This method ensures the isolation of this compound in its pure form for further applications .
Chemical Reactions Analysis
Types of Reactions: Gedunin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds with potential therapeutic properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Gedunin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a valuable compound for synthetic chemistry research.
Biology: this compound’s biological activities, such as its antibacterial and antimalarial properties, make it a subject of interest in biological research.
Medicine: this compound has shown potential in the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. .
Comparison with Similar Compounds
Gedunin is part of a larger group of compounds known as limonoids, which are found in the Meliaceae family. Similar compounds include:
Azadirachtin: Another limonoid found in neem, known for its potent insecticidal properties.
Nimbolide: A limonoid with anticancer and anti-inflammatory activities.
Salannin: A limonoid with insecticidal and antimalarial properties.
Compared to these similar compounds, this compound is unique due to its broad spectrum of biological activities and its ability to inhibit heat shock proteins, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
2753-30-2 |
---|---|
Molecular Formula |
C28H34O7 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
[(1S,2R,4S,7S,8S,12R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate |
InChI |
InChI=1S/C28H34O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h8-10,12,14,17-18,20-22H,7,11,13H2,1-6H3/t17?,18?,20-,21+,22-,25-,26+,27+,28-/m1/s1 |
InChI Key |
YJXDGWUNRYLINJ-POZBICLPSA-N |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Isomeric SMILES |
CC(=O)O[C@@H]1CC2[C@](C=CC(=O)C2(C)C)(C3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Pictograms |
Irritant |
Synonyms |
gedunin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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